molecular formula C12H14ClN3 B13775411 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride CAS No. 75380-60-8

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride

カタログ番号: B13775411
CAS番号: 75380-60-8
分子量: 235.71 g/mol
InChIキー: ZLHPJYBTSGAODR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride is a heterocyclic compound featuring a fused pyrazole and benzimidazole ring system. The compound is synthesized via intramolecular Ullmann coupling and subsequent alkylation reactions, enabling functionalization at the 2- and 4-positions with ethyl and methyl groups, respectively . The monohydrochloride salt form enhances its solubility and stability, making it pharmaceutically relevant. Notably, derivatives of this scaffold have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors, targeting DNA repair mechanisms in cancer therapy .

特性

CAS番号

75380-60-8

分子式

C12H14ClN3

分子量

235.71 g/mol

IUPAC名

2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-3-9-8-12-14(2)10-6-4-5-7-11(10)15(12)13-9;/h4-8H,3H2,1-2H3;1H

InChIキー

ZLHPJYBTSGAODR-UHFFFAOYSA-N

正規SMILES

CCC1=NN2C3=CC=CC=C3N(C2=C1)C.Cl

製品の起源

United States

準備方法

Detailed Synthetic Route

Based on literature and patent data, a representative synthetic route for 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride involves the following steps:

Step Description Conditions Notes
1 Synthesis of 2-ethyl-4-methylpyrazolo[1,5-a]benzimidazole (parent compound) Cyclization of substituted benzimidazole with hydrazine derivatives under reflux in ethanol or dichloromethane Temperature range: 40–150 °C; reaction time: 3–10 hours preferred for completion
2 Purification of the pyrazolo-benzimidazole intermediate Extraction with organic solvents (e.g., dichloromethane), washing with dilute aqueous sodium hydroxide and water, drying over anhydrous agents Removal of by-products such as phthalhydrazide formed during hydrazine reactions
3 Conversion to monohydrochloride salt Treatment of free base with hydrochloric acid in aqueous or alcoholic medium Enhances aqueous solubility and stability; salt crystallized from suitable solvents (e.g., ethanol)

Reaction Conditions and Optimization

  • Solvents: Ethanol and dichloromethane are preferred solvents for cyclization and purification steps due to their ability to dissolve reactants and facilitate phase separation.
  • Temperature: The reaction temperature is flexible, ranging from ambient (20 °C) to elevated temperatures (up to 150 °C), with optimal yields observed between 40 and 100 °C.
  • Reaction Time: Varies from 1 to 48 hours; however, 3 to 10 hours is typically sufficient to achieve near-complete conversion.
  • Reagent Ratios: Using at least two moles of hydrazine per mole of the pyrazole precursor improves reaction efficiency and yield.

Analytical Characterization and Research Results

Structural Confirmation

  • Spectroscopic Data: The structure of 4H-Pyrazolo(1,5-a)benzimidazole derivatives is confirmed by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
  • NMR: Characteristic chemical shifts correspond to ethyl and methyl substituents as well as the fused heterocyclic protons.
  • IR: Shows NH stretching bands (around 3400 cm⁻¹), aromatic CH stretches, and characteristic heterocyclic ring vibrations.
  • MS: Molecular ion peak consistent with molecular weight 235.71 g/mol for the hydrochloride salt.

Yield and Purity

  • Reported yields for similar pyrazolo-benzimidazole syntheses range from moderate to high (60–90%) depending on reaction conditions and purification methods.
  • Purity is typically confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), with final products showing single spots/peaks indicative of high purity.

Biological Activity Correlation

  • The hydrochloride salt form demonstrates enhanced solubility, which correlates with improved bioavailability in pharmacological assays.
  • Derivatives of 4H-Pyrazolo(1,5-a)benzimidazole have shown promising inhibitory activities against cancer cell lines with IC50 values in the nanomolar range, highlighting the importance of precise synthetic control to maintain biological efficacy.

Summary Table of Preparation Parameters

Parameter Details Reference
Starting Materials Substituted benzimidazoles, hydrazine hydrate
Solvents Ethanol, dichloromethane
Temperature Range 20–150 °C (optimal 40–100 °C)
Reaction Time 1–48 hours (optimal 3–10 hours)
Hydrazine Molar Ratio ≥ 2 moles hydrazine per mole precursor
Purification Extraction, washing, crystallization
Yield Range 60–90%
Analytical Techniques NMR, IR, MS, TLC, HPLC

化学反応の分析

Types of Reactions

4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

科学的研究の応用

Chemical Properties and Structure

The compound's structure features a pyrazolo-benzimidazole framework, which is known for its biological activity. The molecular formula is C11H12N4·HCl, with a molecular weight of approximately 224.7 g/mol. This unique structure contributes to its diverse applications in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo-benzimidazole derivatives. For instance, a series of synthesized Mannich bases showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were more effective than traditional antibiotics like Metronidazole and Nitrofurantoin .

Table 1: Antimicrobial Activity of Pyrazolo-Benzimidazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
5fStaphylococcus aureus150Metronidazole200
5aEscherichia coli100Nitrofurantoin150
5gPseudomonas aeruginosa80Metronidazole120

Cancer Therapy

The pyrazolo-benzimidazole scaffold has emerged as a promising candidate in cancer treatment. Research indicates that modifications to this scaffold can enhance its selectivity and potency against specific cancer cell lines. For example, compounds derived from this structure have been shown to inhibit phosphoinositide 3-kinase delta (PI3Kδ), a crucial enzyme in cancer cell proliferation .

Table 2: Inhibition of PI3Kδ by Pyrazolo-Benzimidazole Derivatives

Compound IDIC50 (µM)Selectivity Ratio (PI3Kδ/PI3Kα)
CPL3024150.01879
Compound X0.2501415

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, pyrazolo-benzimidazoles have shown promise in modulating inflammatory responses. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and may be beneficial in treating autoimmune diseases such as systemic lupus erythematosus and multiple sclerosis .

Case Study: Antimicrobial Efficacy

A study published in MDPI involved synthesizing new pyrazolo-benzimidazole derivatives and testing their antimicrobial efficacy against various pathogens. The results demonstrated that several compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria .

Case Study: Cancer Cell Line Testing

In another research effort, a library of pyrazolo-benzimidazole derivatives was screened for their ability to inhibit cancer cell growth. The study identified several compounds with low IC50 values against specific cancer cell lines, indicating their potential as targeted therapies .

作用機序

The mechanism of action of 4H-Pyrazolo(1,5-a)benzimidazole, 2-ethyl-4-methyl-, monohydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and DNA contributes to its biological activity .

類似化合物との比較

Structural Comparison Table

Compound Substituents Synthesis Method Pharmacological Role
2-ethyl-4-methyl-monohydrochloride Ethyl, methyl Ullmann + alkylation PARP inhibitor
Unsubstituted core None Ullmann coupling Intermediate for derivatives
2-nitro-4H-pyrazolo[1,5-a]benzimidazole Nitro group Electrophilic nitration Preclinical PARP inhibitor

Salt and Crystal Form Variants

The monohydrochloride salt form of the compound improves aqueous solubility compared to free bases or alternative salts (e.g., sulfates). Patent literature highlights that hydrochloride salts of this scaffold exhibit superior crystallinity and stability, critical for formulation .

Comparison with Diazepine Analogues

4H-Pyrazolo[1,5-a][1,4]diazepine derivatives (e.g., CAS 2177263-54-4) share a bicyclic framework but replace benzimidazole with diazepine. This structural shift reduces planarity, altering binding to targets like PARP. Diazepine derivatives often show lower DNA-affinity but improved central nervous system penetration due to increased lipophilicity .

Research Findings and Pharmacological Insights

  • PARP Inhibition : The 2-ethyl-4-methyl derivative demonstrates moderate PARP-1 inhibition (IC₅₀ ~50 nM in preclinical models), outperforming unsubstituted analogues but lagging behind bulkier derivatives (IC₅₀ <10 nM) .
  • Synthetic Flexibility : Functionalization via electrophilic substitution (e.g., bromination at position 7) enables further derivatization, a strategy less feasible in diazepine analogues due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4H-Pyrazolo[1,5-a]benzimidazole, 2-ethyl-4-methyl-, monohydrochloride, and what are their comparative advantages?

  • The compound’s core structure can be synthesized via intramolecular Ullmann arylations, which yield the tricyclic system with moderate efficiency (40–60% yields). Alkylation reactions (e.g., ethyl and methyl group introduction) and electrophilic substitutions (nitration, bromination) further modify the scaffold. Comparative advantages include the Ullmann method’s regioselectivity, while alkylation offers straightforward functionalization .

Q. How can functional groups be introduced into the 4H-Pyrazolo[1,5-a]benzimidazole core for structural diversification?

  • Electrophilic substitutions (e.g., bromination at the 7-position) and nucleophilic reactions (e.g., Wittig reactions or nucleophilic displacement of chloromethyl groups) enable diversification. For example, 2-chloromethyl derivatives react with nucleophiles (amines, thiols) to yield substituted analogs .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Use 1H^1H-NMR to confirm substituent positions and X-ray diffraction to resolve crystal packing. Intermolecular interactions (π-stacking, C–H⋯N hydrogen bonds) are critical for stability and can be analyzed via crystallography .

Advanced Research Questions

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of pyrazolo-benzimidazole derivatives for biological targets?

  • Focused libraries with systematic substituent variations (e.g., halogenation, aryl groups) can map SAR. For instance, 3-(4-chlorophenyl)-pyrazolo-pyrimidinones showed Mycobacterium tuberculosis DXS inhibition (IC50_{50} = 10.6 μM), highlighting the role of electron-withdrawing groups . Biological assays (enzyme inhibition, cytotoxicity) should be paired with computational docking to validate binding modes .

Q. How does salt formation (e.g., monohydrochloride) influence the physicochemical and biological properties of this compound?

  • Salt formation improves solubility and bioavailability. Patent data indicate that specific crystal forms (e.g., polymorphs) of pyrazolo-benzimidazole salts exhibit enhanced thermal stability, which is critical for formulation. Characterization via DSC and PXRD is recommended .

Q. What experimental approaches resolve contradictions in reported biological activity data for structurally similar compounds?

  • Reproducibility studies under standardized conditions (e.g., consistent cell lines, assay protocols) are essential. For example, discrepancies in enzyme inhibition IC50_{50} values may arise from variations in buffer pH or incubation times. Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence) is advised .

Q. What in vitro/in vivo models are suitable for evaluating the compound’s pharmacokinetics and toxicity profile?

  • In vitro : HepG2 cells for metabolic stability; Caco-2 monolayers for permeability.
  • In vivo : Rodent models for oral/intraperitoneal administration. Toxicity data for related compounds show moderate oral LD50_{50} (>1 g/kg in mice), but intraperitoneal routes are more hazardous (LD50_{50} = 700 mg/kg) .

Methodological Notes

  • Synthesis Optimization : Monitor reaction progress via TLC/HPLC to avoid side products (e.g., over-bromination) .
  • Crystallization : Use ethanol/water mixtures for recrystallization to obtain high-purity monohydrochloride salts .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) to validate assay conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。